Enhanced Lipophilicity and Metabolic Stability: Ethyl 5,5,5-trifluoropent-2-enoate vs. Ethyl Pent-2-enoate
The terminal -CF₃ group of ethyl 5,5,5-trifluoropent-2-enoate significantly increases lipophilicity compared to its non-fluorinated analog, ethyl pent-2-enoate. This is a key driver for improving membrane permeability and metabolic stability in drug candidates [1]. The predicted XLogP3 value for the target compound is 2.3, which is approximately 1.0 log unit higher than the non-fluorinated parent [2]. While direct head-to-head in vivo PK data is not available, this class-level inference of increased lipophilicity is a well-established principle in medicinal chemistry, correlating with enhanced passive permeability and altered distribution profiles [3].
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Ethyl pent-2-enoate (Predicted XLogP3 ~1.3) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 |
| Conditions | In silico prediction |
Why This Matters
Higher lipophilicity is a primary design parameter for CNS penetration and oral bioavailability, making this building block more suitable for generating lead compounds with favorable ADME properties compared to non-fluorinated versions.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
- [2] PubChem. (n.d.). Ethyl 5,5,5-trifluoropent-2-enoate. Retrieved April 20, 2026. View Source
- [3] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
